molecular formula C5H13NO3S B13165579 3-Methoxybutane-2-sulfonamide

3-Methoxybutane-2-sulfonamide

Cat. No.: B13165579
M. Wt: 167.23 g/mol
InChI Key: RCOFCKPYZWNZNK-UHFFFAOYSA-N
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Description

3-Methoxybutane-2-sulfonamide is an organosulfur compound with the molecular formula C5H13NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a methoxy-substituted butane chain. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybutane-2-sulfonamide typically involves the reaction of 3-methoxybutane-2-amine with a sulfonyl chloride derivative under basic conditions. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybutane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methoxybutane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately affecting DNA synthesis and bacterial growth . The compound may also interact with other enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Methoxybutane-2-sulfonamide is unique due to its specific methoxy-substituted butane chain, which may confer distinct chemical and biological properties compared to other sulfonamides. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

3-methoxybutane-2-sulfonamide

InChI

InChI=1S/C5H13NO3S/c1-4(9-3)5(2)10(6,7)8/h4-5H,1-3H3,(H2,6,7,8)

InChI Key

RCOFCKPYZWNZNK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)S(=O)(=O)N)OC

Origin of Product

United States

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